6-phenyl-1H-thieno[3,2-d]pyrimidin-4-one

EGFR kinase inhibition 6-aryl thienopyrimidine SAR NSCLC targeted therapy

6-Phenyl-1H-thieno[3,2-d]pyrimidin-4-one (CAS 209853-25-8 for the chloro analog; parent oxo form C12H8N2OS) is a heterocyclic compound built on a thieno[3,2-d]pyrimidin-4-one core substituted at the 6-position with a phenyl ring. This scaffold is recognized as a privileged structure in medicinal chemistry due to its structural resemblance to purines and its capacity to engage multiple kinase and non-kinase targets.

Molecular Formula C12H8N2OS
Molecular Weight 228.27 g/mol
Cat. No. B7724528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-phenyl-1H-thieno[3,2-d]pyrimidin-4-one
Molecular FormulaC12H8N2OS
Molecular Weight228.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC3=C(S2)C(=O)N=CN3
InChIInChI=1S/C12H8N2OS/c15-12-11-9(13-7-14-12)6-10(16-11)8-4-2-1-3-5-8/h1-7H,(H,13,14,15)
InChIKeyXSAILWORLBSSMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Phenyl-1H-thieno[3,2-d]pyrimidin-4-one: Core Scaffold Identity and Procurement Rationale


6-Phenyl-1H-thieno[3,2-d]pyrimidin-4-one (CAS 209853-25-8 for the chloro analog; parent oxo form C12H8N2OS) is a heterocyclic compound built on a thieno[3,2-d]pyrimidin-4-one core substituted at the 6-position with a phenyl ring. This scaffold is recognized as a privileged structure in medicinal chemistry due to its structural resemblance to purines and its capacity to engage multiple kinase and non-kinase targets . The 6-phenyl substituent distinguishes this compound from the unsubstituted thieno[3,2-d]pyrimidin-4(3H)-one (CAS 16234-10-9) and from other 6-aryl/heteroaryl variants, conferring a specific steric and electronic signature that impacts target binding, selectivity, and physicochemical properties [1]. It serves both as a direct intermediate for patent-protected antiviral derivatives (e.g., 1-N-substituted HCV NS5B polymerase inhibitors) [2] and as a validated starting point for fragment-based and target-based lead optimization programs in oncology [1].

Why 6-Phenyl-1H-thieno[3,2-d]pyrimidin-4-one Cannot Be Replaced by Other 6-Aryl or Thienopyrimidine Analogs


Within the thieno[3,2-d]pyrimidin-4-one class, seemingly small structural changes at the 6‑position produce large, non-linear shifts in target inhibition, cellular potency, and functional mechanism class. Comparative profiling of a focused series of 4‑(3′,4′,5′‑trimethoxyanilino)‑6‑aryl‑thieno[3,2‑d]pyrimidines demonstrated that the unsubstituted 6‑phenyl derivative (6a) attains an EGFR IC₅₀ of 23 nM, whereas the 6‑(p‑tolyl) analog (6g) is equipotent on EGFR (30 nM) but 14‑fold more potent as a tubulin polymerization inhibitor (IC₅₀ 0.71 vs 10 µM) [1]. The 6‑(thienyl) analog (6b) displays a 9‑fold increase in EGFR potency (IC₅₀ 2.5 nM) and divergent antiproliferative profiles across breast, cervical, and leukemia cell lines [1]. In contrast, the 6‑(p‑methoxyphenyl) analog (6h) maintains a dual EGFR/tubulin profile closer to that of 6g (EGFR IC₅₀ 52 nM; tubulin IC₅₀ 2.8 µM) [1]. These quantitative differences mean that neither the 6‑p‑tolyl, 6‑thienyl, nor 6‑p‑methoxyphenyl variant can serve as a direct drop‑in replacement for the 6‑phenyl congener in assays requiring precise modulation of the EGFR‑tubulin activity balance. Furthermore, the 4‑amino analog 6‑phenyl‑thieno[3,2‑d]pyrimidin‑4‑ylamine shows a distinct target profile, inhibiting IKKβ with an IC₅₀ of 970 nM [2], underscoring that even isosteric replacement of the 4‑oxo group redirects biological activity.

Quantitative Differentiation Evidence: 6-Phenyl-1H-thieno[3,2-d]pyrimidin-4-one vs. Close Analogs


EGFR Wild-Type Kinase Inhibition: 6-Phenyl (6a) vs. 6-Thienyl (6b), 6-p-Tolyl (6g), and 6-p-Methoxy (6h) Direct Comparison

In a head-to-head EGFR wild-type enzymatic assay, the 6-phenyl derivative (6a) inhibited EGFR with an IC₅₀ of 23 ± 4 nM. Under identical conditions, the 6-thienyl analog (6b) was 9.2-fold more potent (IC₅₀ = 2.5 ± 0.3 nM), whereas the 6-p-tolyl (6g) and 6-p-methoxyphenyl (6h) analogs showed IC₅₀ values of 30 ± 5 nM and 52 ± 6 nM, respectively [1]. The clinical standard erlotinib gave an IC₅₀ of 1.5 ± 2 nM in the same assay [1]. Thus, 6a occupies a potency tier that is superior to 6h and comparable to 6g, but substantially less potent than the 6-thienyl variant, providing a defined window for target engagement modulation [1].

EGFR kinase inhibition 6-aryl thienopyrimidine SAR NSCLC targeted therapy

Tubulin Polymerization Inhibition: 6-Phenyl (6a) vs. 6-p-Tolyl (6g) and 6-p-Methoxy (6h) Direct Comparison

Compound 6a weakly inhibited the assembly of purified tubulin (10 µM) with an IC₅₀ of 10 ± 1.2 µM. In the same assay, the 6-p-tolyl analog 6g was 14-fold more potent (IC₅₀ = 0.71 ± 0.05 µM) and the 6-p-methoxyphenyl analog 6h showed intermediate activity (IC₅₀ = 2.8 ± 0.2 µM) [1]. The reference compound CA-4 (combretastatin A-4) gave an IC₅₀ of 1.2 ± 0.1 µM [1]. The 6-thienyl analog 6b was even weaker than 6a (IC₅₀ = 18 µM) [1]. Thus, 6a possesses a tubulin polymerization inhibitory profile that is orthogonal to its EGFR activity, meaning it can serve as a mechanistic probe to dissect the contribution of EGFR vs. tubulin pathways in cellular models [1].

tubulin polymerization microtubule destabilizer colchicine site binding

Antiproliferative Selectivity Across Cancer Cell Lines: 6-Phenyl (6a) vs. 6-p-Tolyl (6g) and 6-p-Methoxy (6h)

Compound 6a exhibited a distinctive antiproliferative fingerprint across five human cancer cell lines: A549 lung (IC₅₀ = 2.3 µM), HeLa cervical (IC₅₀ = 0.17 µM), HT-29 colon (IC₅₀ = 0.35 µM), RS4;11 leukemia (IC₅₀ = 0.26 µM), and Jurkat leukemia (IC₅₀ = 0.01 µM) [1]. The 230-fold window between the most sensitive (Jurkat) and least sensitive (A549) line is a hallmark of 6a. By contrast, 6g (p-tolyl) showed less cell-line discrimination, with IC₅₀ values primarily in the single-digit nanomolar range, while 6h (p-methoxy) displayed a narrower selectivity profile [1]. The high potency of 6a against Jurkat cells (10 nM) rivals that of 6g, despite 6a's weaker EGFR and tubulin activities, suggesting that 6a engages a complementary molecular target or achieves a favorable intracellular concentration in this leukemia context [1].

antiproliferative activity cancer cell line profiling Jurkat leukemia selectivity

Kinase Selectivity Profiling: EGFR Selectivity over VEGFR-2 (6a vs. 6d and 6e)

In a kinase selectivity counter-screen, compound 6a inhibited EGFR with an IC₅₀ of 23 nM but showed no inhibition of VEGFR-2 (IC₅₀ > 1 µM), yielding a selectivity window of >43-fold [1]. This selectivity is shared by 6b, 6f, 6g, and 6h, but contrasts with the behavior of typical promiscuous kinase inhibitors. Compounds 6d (p-Cl) and 6e (p-NO₂) exhibited moderate EGFR inhibition (IC₅₀ = 273 and 326 nM, respectively) and likewise lacked VEGFR-2 activity [1]. The consistent EGFR selectivity of the 6-phenyl scaffold over VEGFR-2 provides a baseline for developing inhibitors that avoid anti-angiogenic side effects mediated by VEGFR-2 inhibition [1].

kinase selectivity VEGFR-2 counter-screen EGFR-specific inhibitor

Optimal Use Scenarios for 6-Phenyl-1H-thieno[3,2-d]pyrimidin-4-one Based on Quantitative Evidence


Lead Optimization Starting Point for EGFR-Selective Kinase Inhibitors

With an EGFR IC₅₀ of 23 nM and >43-fold selectivity over VEGFR-2, 6a serves as an attractive scaffold for structure-guided optimization aiming to improve EGFR potency toward the erlotinib benchmark (1.5 nM) while preserving the favorable selectivity window against VEGFR-2 [1]. The 6-phenyl position provides a validated vector for introducing substituents that can modulate both EGFR potency and tubulin polymerization activity, as demonstrated by the 6-p-tolyl (6g) and 6-p-methoxy (6h) analogs [1].

Dual EGFR/Tubulin Mechanism-of-Action Dissection in Leukemia Models

The striking 230-fold selectivity of 6a for Jurkat leukemia cells (IC₅₀ 10 nM) over A549 lung cancer cells (IC₅₀ 2.3 µM), combined with its moderate EGFR inhibition (23 nM) and weak tubulin activity (IC₅₀ 10 µM), makes 6a an ideal probe molecule for dissecting whether the Jurkat cytotoxicity is driven primarily by EGFR engagement or by an alternative, as-yet-unidentified target [1]. Researchers can compare 6a with 6g (dual EGFR/tubulin activity) to deconvolute the contribution of microtubule disruption to cell killing [1].

Intermediate for Antiviral Compound Synthesis Targeting HCV NS5B Polymerase

The 6-phenyl-thieno[3,2-d]pyrimidin-4-one scaffold is explicitly claimed as a core intermediate in Roche's patent family for 1-N-substituted-6-(hetero)aryl-1H-thieno[3,2-d]pyrimidin-4-one derivatives that inhibit HCV NS5B polymerase [2]. 6-Phenyl-1H-thieno[3,2-d]pyrimidin-4-one provides the necessary 6-phenyl substitution required for downstream functionalization at the N1 position, a capability not offered by the unsubstituted thieno[3,2-d]pyrimidin-4-one (CAS 16234-10-9) [2].

Comparative SAR Anchor for 6-Position Substituent Exploration

Because quantitative data exists for the 6-phenyl (6a), 6-thienyl (6b), 6-p-tolyl (6g), 6-p-methoxy (6h), 6-p-chloro (6d), and 6-p-nitro (6e) analogs within the same experimental system [1], 6a functions as the essential reference compound against which the potency, selectivity, and cellular activity of any newly synthesized 6-aryl derivative can be directly benchmarked. Procurement of 6a thus enables rigorous internal standardization of SAR programs [1].

Quote Request

Request a Quote for 6-phenyl-1H-thieno[3,2-d]pyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.